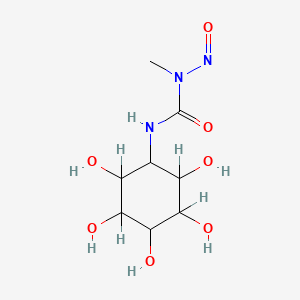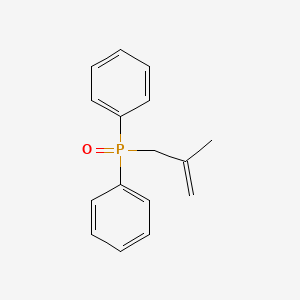
Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane, also known as Pentaprismane, is a polycyclic hydrocarbon with the molecular formula C10H10. This compound is characterized by its unique structure, which consists of six interconnected cyclohexane rings. It is a highly strained molecule due to the angular strain and torsional strain present in its structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane typically involves multiple steps, starting from simpler organic compounds. One common method involves the cyclization of appropriate precursors under specific conditions to form the desired polycyclic structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost associated with its synthesis. advancements in synthetic chemistry may lead to more efficient and cost-effective methods in the future .
Análisis De Reacciones Químicas
Types of Reactions
Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can occur at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols .
Aplicaciones Científicas De Investigación
Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of strain on chemical reactivity and stability.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug design.
Industry: Utilized in the development of new materials with unique properties due to its strained structure.
Mecanismo De Acción
The mechanism by which Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane exerts its effects is primarily related to its highly strained structure. The strain in the molecule makes it more reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Cubane: Another highly strained polycyclic hydrocarbon with a cubic structure.
Dodecahedrane: A polycyclic hydrocarbon with a dodecahedral structure.
Tetrahedrane: A polycyclic hydrocarbon with a tetrahedral structure.
Uniqueness
Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane is unique due to its specific arrangement of six interconnected cyclohexane rings, which imparts significant strain and reactivity.
Propiedades
Número CAS |
4572-17-2 |
|---|---|
Fórmula molecular |
C10H10 |
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
hexacyclo[4.4.0.02,5.03,9.04,8.07,10]decane |
InChI |
InChI=1S/C10H10/c1-2-5-3(1)7-8-4(1)6(2)10(8)9(5)7/h1-10H |
Clave InChI |
TXSUZIHPJIZTJT-UHFFFAOYSA-N |
SMILES canónico |
C12C3C4C1C5C2C6C3C4C56 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


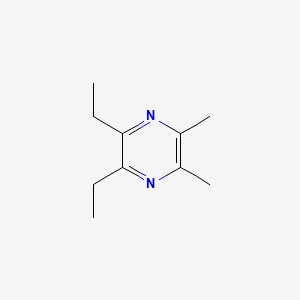
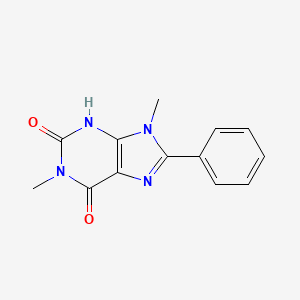
![ethyl 2-[[2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetyl]amino]benzoate](/img/structure/B14156184.png)



![6-methoxy-3-[(2-methylanilino)methyl]-1H-quinolin-2-one](/img/structure/B14156202.png)
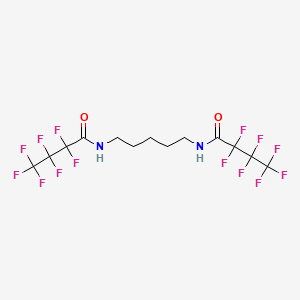
![5,6,7,8-Tetrahydro-1,3-dimethyl-4H-cyclohepta[c]thiophen-4-one](/img/structure/B14156220.png)
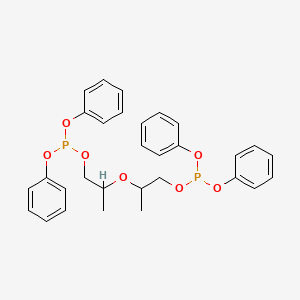
![2-[(4-Methoxyphenyl)amino]-2-phenylcyclohexanone](/img/structure/B14156234.png)
![Bicyclo[2.2.0]hexane](/img/structure/B14156240.png)
